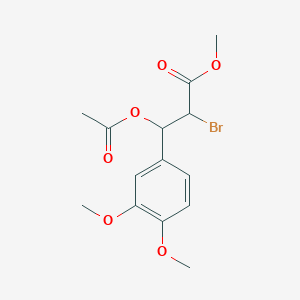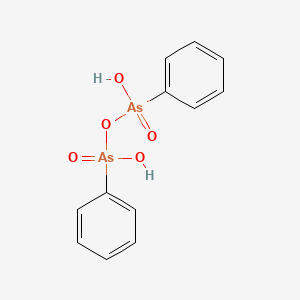
Diphenyldiarsonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenyldiarsonic acid is an organoarsenic compound derived from chemical warfare agents. It is known for its stability and toxicity, making it a subject of interest in environmental science and pollution research . The compound has been found in soils at historical sites of warfare and is a significant contaminant due to its persistence and potential health risks .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diphenyldiarsonic acid can be synthesized through various chemical reactions involving arsenic compounds. One common method involves the reaction of diphenylarsine chloride with an oxidizing agent to produce this compound . The reaction conditions typically require a controlled environment to ensure the proper formation of the compound.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical processes that ensure high yield and purity. These methods often utilize advanced techniques such as batch experiments and extended X-ray absorption fine structure (EXAFS) spectroscopy to monitor the production process and ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Diphenyldiarsonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of different reagents and environmental conditions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various solvents. The reaction conditions, such as temperature and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce arsenic oxides, while reduction reactions can lead to the formation of arsenic hydrides .
Scientific Research Applications
Diphenyldiarsonic acid has a wide range of scientific research applications. In environmental science, it is studied for its impact on soil and water contamination and the development of remediation techniques . In chemistry, it is used to understand the behavior of organoarsenic compounds and their interactions with other chemicals . In biology and medicine, research focuses on its toxicological effects and potential therapeutic applications .
Mechanism of Action
The mechanism of action of diphenyldiarsonic acid involves its interaction with cellular components, leading to toxic effects. It primarily targets proteins and enzymes, disrupting their normal function and causing cellular damage . The pathways involved in its mechanism of action include oxidative stress and interference with cellular signaling .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to diphenyldiarsonic acid include diphenylarsinic acid, diphenylchloroarsine, and diphenylcyanoarsine . These compounds share structural similarities and are also derived from chemical warfare agents .
Uniqueness: this compound is unique due to its specific chemical structure and the distinct reactions it undergoes. Its stability and persistence in the environment make it a significant contaminant, and its toxicological properties differentiate it from other similar compounds .
Properties
CAS No. |
5344-50-3 |
|---|---|
Molecular Formula |
C12H12As2O5 |
Molecular Weight |
386.06 g/mol |
IUPAC Name |
[hydroxy(phenyl)arsoryl]oxy-phenylarsinic acid |
InChI |
InChI=1S/C12H12As2O5/c15-13(16,11-7-3-1-4-8-11)19-14(17,18)12-9-5-2-6-10-12/h1-10H,(H,15,16)(H,17,18) |
InChI Key |
VXTYIZLEQYLJHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[As](=O)(O)O[As](=O)(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


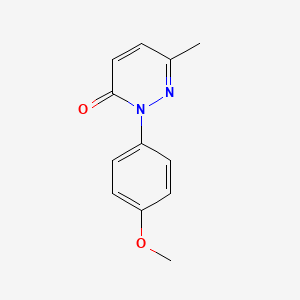

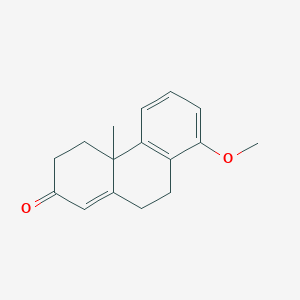
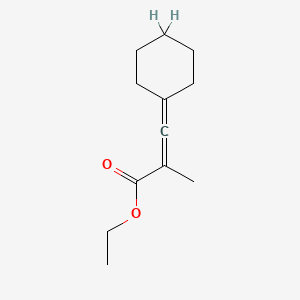
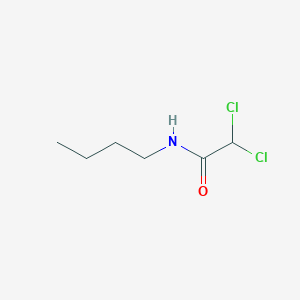

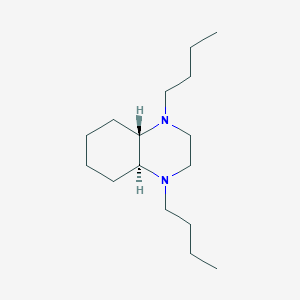
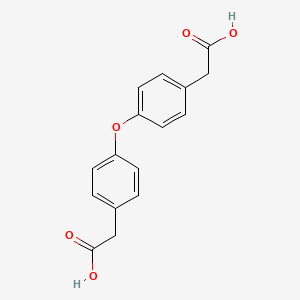
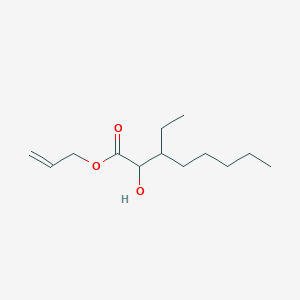


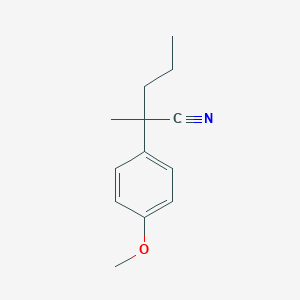
![[(2R,4S)-2-Phenyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14725734.png)
